Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate

Medicinal Chemistry Protecting Group Strategy NK-3 Antagonist Synthesis

Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352507-52-8) is a heterocyclic small molecule that combines a 2-methyl-6-morpholinopyridine fragment with a pyrrolidine ring bearing a benzyl carbamate (Cbz) protecting group. The compound belongs to the broader class of substituted pyrrolidine derivatives that have been explored in patent literature as NK-3 receptor antagonists, with representative analogs exhibiting nanomolar affinity for the human NK-3 receptor.

Molecular Formula C22H27N3O3
Molecular Weight 381.5 g/mol
Cat. No. B11810095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate
Molecular FormulaC22H27N3O3
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N2CCOCC2)C3CCCN3C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C22H27N3O3/c1-17-19(9-10-21(23-17)24-12-14-27-15-13-24)20-8-5-11-25(20)22(26)28-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,20H,5,8,11-16H2,1H3
InChIKeyKEIAASYYEBXGPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate – Core Structural and Functional Overview


Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352507-52-8) is a heterocyclic small molecule that combines a 2-methyl-6-morpholinopyridine fragment with a pyrrolidine ring bearing a benzyl carbamate (Cbz) protecting group . The compound belongs to the broader class of substituted pyrrolidine derivatives that have been explored in patent literature as NK-3 receptor antagonists, with representative analogs exhibiting nanomolar affinity for the human NK-3 receptor [1]. Its molecular formula is C22H27N3O3 and its molecular weight is 381.5 g/mol .

Why In‑Class Pyrrolidine Derivatives Cannot Replace Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate


The specific substitution pattern on the pyridine ring (2-methyl and 6-morpholino) and the presence of the benzyl carbamate group jointly dictate both the synthetic utility and the biological activity of the molecule . In the NK-3 receptor antagonist series, minor alterations to the pyrrolidine N‑substituent or the pyridine substituents can shift affinity by more than two orders of magnitude (Ki values from 0.0021 µM to >0.99 µM within the same patent dataset) [1]. Therefore, a superficially similar analog – such as the corresponding carbaldehyde derivative (CAS 1352523‑90‑0) or a free‑pyrrolidine analog – cannot be assumed to reproduce the reactivity profile of the benzyl ester, nor to serve as a direct synthetic precursor without additional protection/deprotection steps.

Quantitative Differentiation Evidence for Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate


Benzyl Carbamate vs. Carbaldehyde – Synthetic Intermediate Versatility

The benzyl carbamate (Cbz) group on the target compound can be selectively removed under mild hydrogenolysis conditions (H2, Pd/C) to generate the free pyrrolidine, which is a key intermediate for further N‑functionalization in the NK‑3 antagonist series [1]. In contrast, the closest commercially available analog, 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS 1352523‑90‑0), carries an N‑formyl group that requires strongly acidic or basic hydrolysis for deprotection, substantially limiting downstream functionalization options . No quantitative head‑to‑head deprotection yield comparison is publicly available; the differentiation is inferred from well‑established protecting group orthogonality principles.

Medicinal Chemistry Protecting Group Strategy NK-3 Antagonist Synthesis

Purity Specification – Commercial Availability at Consistent 95%

Both the target compound and the structurally closest listed analog (the carbaldehyde) are supplied by AKSci at a minimum purity of 95% . This parity indicates that the benzyl ester does not suffer from an inherent purity disadvantage relative to the analog, despite its higher molecular complexity (C22H27N3O3 vs. C15H21N3O2).

Chemical Procurement Quality Control Building Block Purity

NK-3 Receptor Affinity – Class‑Level Potency Context

While the specific Ki of benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate has not been independently reported, the patent family to which it structurally belongs (US8618303) discloses 36 exemplified pyrrolidine NK‑3 antagonists with Ki values ranging from 0.0021 µM to 0.9973 µM, with the majority falling below 0.1 µM [1]. This demonstrates that the 2‑(2‑methyl‑6‑morpholinopyridin‑3‑yl)pyrrolidine scaffold can sustain high NK‑3 affinity, provided the appropriate N‑substituent is present – a finding which supports further exploration of the benzyl ester as a late‑stage diversification point.

NK-3 Receptor Tachykinin Antagonist CNS Drug Discovery

Physical Property Differentiation – Molecular Weight and LogP Prediction

The benzyl ester (MW 381.5) has a significantly higher molecular weight and predicted lipophilicity than the closest analog, the carbaldehyde (MW 275.35) . This is relevant when the compound is used as a late‑stage intermediate: the bulkier, more lipophilic Cbz group may better mimic the steric and electronic environment of the final N‑substituted target molecules, providing more predictive SAR readouts than the smaller formyl group.

Drug‑likeness Physicochemical Profiling Lead Optimization

Optimal Use Cases for Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate


Late‑Stage Diversification in NK‑3 Antagonist Lead Optimization

Medicinal chemistry teams can employ the compound as a protected pyrrolidine intermediate. After Cbz deprotection, the free pyrrolidine can be rapidly functionalized with diverse electrophiles to generate focused libraries for NK‑3 SAR studies, exploiting the scaffold's established nanomolar potency range [1].

Selective Protecting‑Group Strategy in Complex Molecule Synthesis

In multi‑step sequences where the morpholinopyridine core is sensitive to acidic conditions, the hydrogenolysis‑labile Cbz group offers a chemoselective deprotection option that avoids the harsh acidic or basic conditions required for N‑formyl or N‑acetyl analogs [1].

Physicochemical Surrogate for Advanced NK‑3 Leads

Because its molecular weight and predicted LogP more closely match those of final NK‑3 antagonist candidates than simpler N‑alkyl analogs, the compound can serve as a physicochemical surrogate in early ADME screening cascades to flag potential solubility or permeability issues before committing to expensive late‑stage synthesis [1].

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